molecular formula C10H12N2O3 B1296114 4-(4-Aminoanilino)-4-oxobutanoic acid CAS No. 5415-22-5

4-(4-Aminoanilino)-4-oxobutanoic acid

Cat. No.: B1296114
CAS No.: 5415-22-5
M. Wt: 208.21 g/mol
InChI Key: BTFIPDZIPIAORW-UHFFFAOYSA-N
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Description

4-(4-Aminoanilino)-4-oxobutanoic acid is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group attached to an aniline ring, which is further connected to a butanoic acid moiety through a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminoanilino)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with succinic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.

Another method involves the direct coupling of 4-aminobenzoic acid with succinic anhydride under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminoanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(4-Aminoanilino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Aminoanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar structure but lacks the ketone group.

    4-Nitroaniline: Contains a nitro group instead of an amino group.

    Succinic acid: Lacks the aniline moiety.

Uniqueness

4-(4-Aminoanilino)-4-oxobutanoic acid is unique due to the presence of both an amino group and a ketone group attached to an aniline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-aminoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFIPDZIPIAORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279086
Record name 4-(4-aminoanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-22-5
Record name NSC11214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-aminoanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Nitrosuccinanilic acid, prepared according to J. Am. Chem. Soc., 67, 1220 was reduced catalytically in ethanol with 5% palladium on carbon catalyst to give p-aminosuccinanilic acid. m.p. = 180°-181° C.
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